((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
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Overview
Description
((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound with the molecular formula C17H24BrClOSi. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a cyclopentene ring, which are linked to a tert-butyl dimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-2-(4-chlorophenyl)cyclopent-2-en-1-ol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in anhydrous solvents.
Major Products:
Oxidation: Epoxides.
Reduction: Dehalogenated products.
Substitution: Substituted cyclopentene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical transformations.
Biology: In biological research, it can be used as a precursor for the synthesis of bioactive molecules that may have potential therapeutic applications.
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and chlorophenyl groups can undergo substitution and addition reactions, while the cyclopentene ring can participate in cycloaddition reactions. The tert-butyl dimethylsilane moiety provides steric protection and can be removed under specific conditions to reveal reactive sites for further transformations.
Comparison with Similar Compounds
- ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(trimethyl)silane
- ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(triethyl)silane
- ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)diphenylsilane
Uniqueness: The uniqueness of ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane lies in its specific combination of functional groups, which allows for a wide range of chemical transformations. The tert-butyl dimethylsilane moiety provides steric hindrance, making it more selective in certain reactions compared to its analogs with different silyl groups.
Properties
Molecular Formula |
C17H24BrClOSi |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
[3-bromo-2-(4-chlorophenyl)cyclopent-2-en-1-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C17H24BrClOSi/c1-17(2,3)21(4,5)20-15-11-10-14(18)16(15)12-6-8-13(19)9-7-12/h6-9,15H,10-11H2,1-5H3 |
InChI Key |
MHEJEOQWLNHISP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C1C2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
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